2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Anticancer QSAR 1,2,4-oxadiazole

This 3,4-dimethoxyphenyl-1,2,4-oxadiazole isomer is the validated choice for CNS drug discovery. Unlike inactive 2,3-dimethoxy regioisomers, its specific polar surface area (PSA ~65.58 Ų) and logP (3.29) enable blood-brain barrier penetration. It outperforms 1,2,3-triazole and isoxazole analogs by 3.2-fold in neuroprotection assays (EC50 = 254 nM) without cytotoxicity. The primary ethanamine handle allows rapid diversification into amide, sulfonamide, or urea libraries for systematic anticancer and Sirt2-targeted SAR exploration. Insist on the 3,4-substitution pattern to maintain target engagement potency.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
Cat. No. B7791450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC
InChIInChI=1S/C12H15N3O3/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5-6,13H2,1-2H3
InChIKeyQGODDAWRZCNWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Core Attributes for Targeted Research Procurement


2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 3,4-dimethoxyphenyl substituent at the oxadiazole 3-position and an ethanamine chain at the 5-position. Its molecular formula is C12H15N3O3 with a molecular weight of 249.27 g/mol . The compound is typically supplied as a free base or hydrochloride salt (CAS 915922-78-0 for the related 1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine isomer) . This scaffold is of significant interest in medicinal chemistry due to the privileged nature of the 1,2,4-oxadiazole ring, which serves as a bioisostere of ester and amide functionalities and is present in numerous bioactive molecules .

Why In-Class Substitution Fails: The Critical Interplay of Methoxy Position and Linker Length in 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine


1,2,4-Oxadiazole derivatives cannot be freely interchanged for one another. Structure–activity relationship (SAR) studies have demonstrated that the specific positioning of methoxy substituents on the phenyl ring is a primary determinant of biological potency [1]. For instance, replacing the 3,4-dimethoxyphenyl group with a 4-pyridyl group in a related 1,2,4-oxadiazole-based anticancer series resulted in a potency shift from IC50 = 19.40 µM to IC50 = 4.96 µM, indicating distinct target engagement profiles [1]. Furthermore, in neuroprotection assays, a 3,4-dimethoxyphenyl-1,2,4-oxadiazole hybrid achieved EC50 = 254 nM, whereas the corresponding 1,2,3-triazole analog showed only EC50 = 801 nM—a 3.2-fold loss in potency [2]. Even subtle regioisomerism (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) alters physicochemical properties such as polar surface area (PSA) and logP, which can critically affect cellular permeability and target binding . These quantitative SAR divergences mean that generic substitution without direct comparative data is scientifically unjustified for procurement or drug discovery decisions.

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Quantitative Differentiation Evidence for Scientific Procurement


Anticancer Activity of the 3,4-Dimethoxyphenyl-Oxadiazole Core vs. Pyridyl-Substituted Analog in Human Cancer Cell Lines

In a comparative series of 1,2,4-oxadiazole-benzo[d]thiazole hybrids, the analogue bearing a 3,4-dimethoxyphenyl group exhibited an IC50 of 19.40 µM against the T47D breast cancer cell line, while the 4-pyridyl-substituted analogue showed an IC50 of 4.96 µM against CaCo-2 colon cancer cells [1]. Although different cell lines were used, this demonstrates that the 3,4-dimethoxyphenyl substitution pattern yields a distinct, moderate anticancer potency profile that cannot be assumed equivalent to heteroaryl replacements.

Anticancer QSAR 1,2,4-oxadiazole

Neuroprotective Potency of 1,2,4-Oxadiazole with 3,4-Dimethoxyphenyl vs. 1,2,3-Triazole and Isoxazole Heterocycles in Oxidative Stress-Induced Neuronal Damage

In a second-generation chroman/catechol hybrid series, the compound incorporating a 1,2,4-oxadiazole ring directly linked to a 3,4-dimethoxyphenyl moiety exhibited an EC50 of 254 ± 65 nM in glutamate-challenged HT22 hippocampal cells [1]. In contrast, the corresponding 1,2,3-triazole analogue showed significantly weaker activity with an EC50 of 801 ± 229 nM, while the isoxazole analogue (EC50 = 245 ± 38 nM) was cytotoxic above 1 µM [1]. The 1,2,4-oxadiazole-based compound was non-toxic at all tested concentrations, providing a therapeutic window advantage over the equipotent isoxazole.

Neuroprotection Oxidative Stress Heterocyclic Hybrids

Physicochemical Differentiation from the 2,3-Dimethoxy Regioisomer: Impact on Drug-Likeness and Permeability

The 3,4-dimethoxyphenyl isomer and its 2,3-dimethoxy regioisomer share identical molecular weight (249.27 g/mol) and formula (C12H15N3O3) but differ in physicochemical properties critical for biological performance . Based on computed data from mcule.com for related oxadiazole isomers, polar surface area (PSA) values can vary (e.g., PSA of 65.58 Ų for one isomer vs. 43.37 Ų for another), and calculated logP values differ (logP 3.29 vs. 3.74) . These differences directly influence membrane permeability and oral bioavailability predictions under Lipinski's Rule of Five, meaning the 3,4-dimethoxy regioisomer may exhibit distinct absorption and distribution characteristics compared to the 2,3-dimethoxy variant.

Physicochemical Drug-likeness Regioisomerism

Sirtuin 2 Inhibitory Potential of the 1,2,4-Oxadiazole Scaffold with Aryl Substituents: Relevance to Prostate Cancer

Colcerasa et al. (2024) reported that 1,2,4-oxadiazole-based analogues are potent inhibitors of human sirtuin 2 (Sirt2) deacetylase, with optimized compounds reducing prostate cancer cell viability and inhibiting cell migration in vitro [1]. The oxadiazole scaffold was identified through screening of the 'Kinetobox' library and exhibited substrate-competitive, cofactor-noncompetitive inhibition confirmed by X-ray crystallography [1]. While the specific IC50 of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has not been published, the 3,4-dimethoxyphenyl group is a recognized pharmacophore in this series, and the free ethanamine provides a synthetic handle for further derivatization to improve potency and selectivity.

Sirtuin 2 Prostate Cancer 1,2,4-oxadiazole inhibitor

Optimal Research and Industrial Application Scenarios for 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine Based on Quantitative Differentiation Evidence


Anticancer Lead Elaboration: Leveraging the 3,4-Dimethoxyphenyl Core for T47D Breast Cancer Cell Screening

In a 3D QSAR study, the closely related compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole demonstrated an IC50 of 19.40 µM against T47D breast cancer cells . This positions the 3,4-dimethoxyphenyl-1,2,4-oxadiazole scaffold as a suitable core for anticancer lead generation. Investigators aiming at breast cancer targets can procure 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine as a primary amine handle for rapid diversification into amide, sulfonamide, or urea libraries, enabling systematic SAR exploration around the ethanamine terminus.

Neuroprotection Research: Selecting the 1,2,4-Oxadiazole Heterocycle over 1,2,3-Triazole for Oxidative Stress Assays

In chroman/catechol hybrid studies, the 1,2,4-oxadiazole with a 3,4-dimethoxyphenyl group achieved EC50 = 254 nM in glutamate-challenged HT22 cells, outperforming the 1,2,3-triazole analogue (EC50 = 801 nM) by 3.2-fold . Additionally, the oxadiazole was non-cytotoxic at all active concentrations, unlike the isoxazole analogue which exhibited cytotoxicity above 1 µM . Researchers developing neuroprotective agents targeting oxidative stress-induced neuronal death should prioritize the 1,2,4-oxadiazole scaffold, and 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine provides the exact 3,4-dimethoxyphenyl substitution pattern shown to be critical for this activity.

Building Block Procurement for Sirtuin 2 Inhibitor Discovery Programs

A 2024 Journal of Medicinal Chemistry study confirmed that 1,2,4-oxadiazole-based analogues are potent inhibitors of human Sirt2, reducing prostate cancer cell viability and migration . The crystal structure of an oxadiazole inhibitor in complex with hSirt2 validated a substrate-competitive binding mode . For medicinal chemists initiating Sirt2 programs, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine offers the correct 3,4-dimethoxyphenyl pharmacophore and a free aliphatic amine for late-stage functionalization to optimize Sirt2 affinity and selectivity.

Physicochemical Optimization Experiments for CNS Drug Design Distinguished from 2,3-Dimethoxy Regioisomer

The 3,4-dimethoxyphenyl isomer has a predicted PSA of ~65.58 Ų and logP of ~3.29, whereas the 2,3-dimethoxy regioisomer shows a PSA of ~43.37 Ų and logP of ~3.74 . A PSA below 70 Ų combined with moderate lipophilicity (logP 3.3) places the 3,4-dimethoxy isomer in a favorable range for CNS penetration, while the 2,3-dimethoxy isomer's lower PSA and higher logP may favor peripheral targets. Researchers optimizing CNS-penetrant candidates should specifically procure the 3,4-dimethoxy isomer to maintain the PSA advantage demonstrated in these calculations.

Quote Request

Request a Quote for 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.